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Abstract
Gst-HG131 is a novel, orally bioavailable small-molecule inhibitor of Hepatitis B virus (HBV)

antigen expression, currently in clinical development for the treatment of chronic hepatitis B

(CHB). As a derivative of the dihydrobenzopyridooxazepine (DBP) chemical series, Gst-HG131
has demonstrated significant potential in reducing Hepatitis B surface antigen (HBsAg) and

Hepatitis B e-antigen (HBeAg) levels in both preclinical and clinical settings.[1] This document

provides a comprehensive technical overview of Gst-HG131, including its mechanism of action,

preclinical data, clinical trial results, and detailed experimental methodologies.

Introduction
Chronic Hepatitis B (CHB) infection remains a significant global health challenge, with current

treatments rarely achieving a functional cure, defined by sustained HBsAg loss.[1] Gst-HG131,

developed from the RG7834 chemical series, is an investigational agent designed to address

this unmet need by directly targeting HBV RNA stability, leading to a reduction in the production

of viral antigens.[1] This approach is aimed at breaking the state of immune tolerance in CHB

patients and facilitating viral clearance. Gst-HG131 has shown an improved safety profile

compared to its predecessor, RG7834.[1]
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Gst-HG131 functions as an HBV RNA destabilizer by targeting the host's non-canonical poly(A)

RNA polymerases, PAPD5 and PAPD7. These enzymes are crucial for the stabilization of HBV

messenger RNA (mRNA) transcripts. By inhibiting PAPD5 and PAPD7, Gst-HG131 leads to the

degradation of HBV mRNA, which in turn suppresses the translation of viral proteins, including

HBsAg and HBeAg.
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Caption: Gst-HG131 inhibits PAPD5/PAPD7, leading to HBV mRNA degradation and reduced

viral antigen production.

Preclinical Data
In Vitro Studies
Gst-HG131 has demonstrated potent inhibition of HBV antigen production in cell-based

assays.

Parameter Value Cell Line

IC50 (HBsAg) < 10 nM HepG2.2.15

EC50 (HBsAg) 4.53 nM HepG2.2.15

EC90 (HBsAg) 48.7 nM HepG2.2.15

Table 1: In Vitro Efficacy of Gst-HG131[2]
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In Vivo Studies
Studies in an adeno-associated virus/HBV (AAV-HBV) mouse model showed a robust, dose-

dependent reduction of HBsAg.

Animal Model Dosing Outcome

AAV-HBV Mice 3-30 mg/kg
Robust, dose-dependent

reduction of HBsAg

Table 2: In Vivo Efficacy of Gst-HG131[2]

Preclinical Safety
Preclinical safety studies have indicated a low risk of off-target effects and an improved safety

profile over RG7834, particularly regarding neurotoxicity.[1][2] A 28-day toxicology study in rats

and beagles revealed no significant safety signals.[2]

Species Study Observations

Rats 28-day Toxicology No safety signals

Beagles 28-day Toxicology No safety signals

Rats
Functional Observational

Battery
Low risk of neurotoxicity

Table 3: Preclinical Safety Summary[2]

Clinical Development
Gst-HG131 progressed into clinical development in 2020.[1]
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Caption: Gst-HG131 has progressed from preclinical studies to Phase IIa clinical trials.

Phase Ia Clinical Trial (NCT04499443)
A first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-ascending

dose trial was conducted in healthy Chinese subjects.[2]

Pharmacokinetic Parameters (Single Ascending Dose)

Dose tmax (h) t1/2 (h)

10-300 mg 1 - 6 3.88 - 14.3

Table 4: Pharmacokinetics of Gst-HG131 in Healthy Subjects (SAD)[2]
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Key Findings:

Single doses up to 300 mg and multiple doses up to 60 mg were generally safe and well-

tolerated.[2]

The 100 mg multiple ascending dose was stopped due to Grade II drug-related adverse

events (nausea and dizziness) in over 50% of subjects.[2]

Pharmacokinetic parameters were proportional to the dose.[2]

Food intake reduced drug exposure.[2]

Steady-state was achieved by day 4 in the multiple-dose study, with no apparent plasma

accumulation by day 7.[2]

Phase IIa Clinical Trial (NCT06263959)
A randomized, double-blind, placebo-controlled Phase IIa study is evaluating the safety and

efficacy of Gst-HG131 in patients with chronic hepatitis B.[3]

Study Design:

Patients on stable nucleos(t)ide analog (NA) therapy are randomized (4:1) to receive either

Gst-HG131 or a placebo.[3]

The study includes cohorts receiving different doses for 28 days or 12 weeks.[3]

Preliminary Results:

Phase II clinical trial data indicate that Gst-HG131 is well-tolerated in CHB patients.

Pharmacodynamic results show a significant decrease in HBsAg levels after multiple doses.

In one dose group, the average decline in HBsAg was 87.12%, with a maximum drop of 1.64

Log10 IU/mL and the greatest decline reaching 97.71%.

Experimental Protocols
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In Vitro HBsAg/HBeAg Inhibition Assay (HepG2.2.15
Cells)

Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells that stably express HBV.

Culture Conditions: [Details on media, supplements, and incubation conditions are not

publicly available].

Treatment: Cells are treated with varying concentrations of Gst-HG131.

Quantification of HBsAg/HBeAg: Supernatants are collected, and the levels of HBsAg and

HBeAg are quantified using commercially available enzyme-linked immunosorbent assays

(ELISA).

Data Analysis: The 50% and 90% maximal effective concentrations (EC50 and EC90) are

calculated.

In Vivo AAV-HBV Mouse Model
Model: An adeno-associated virus (AAV) vector carrying the HBV genome is used to

establish a persistent HBV infection in mice.

Administration: [Details on the specific AAV serotype, HBV genome construct, and method of

administration are not publicly available].

Treatment: Mice are treated with Gst-HG131 at various dose levels (e.g., 3-30 mg/kg).[2]

Sample Collection: Blood samples are collected at specified time points.

Analysis: Serum HBsAg levels are quantified to assess the in vivo efficacy of Gst-HG131.

Phase Ia Clinical Trial (NCT04499443) Methodology
Study Design: A double-blind, randomized, placebo-controlled, single- and multiple-

ascending dose trial in healthy Chinese subjects.[2]

Single Ascending Dose (SAD): Cohorts received single doses of 10, 30, 60, 100, 150, 200,

250, or 300 mg of Gst-HG131 or placebo. A food-effect cohort was also included at the 100
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mg dose.[2]

Multiple Ascending Dose (MAD): Cohorts received 30, 60, or 100 mg of Gst-HG131 or

placebo twice daily (BID).[2]

Assessments: Safety and tolerability were assessed through monitoring adverse events, vital

signs, 12-lead electrocardiograms, physical examinations, and clinical laboratory tests.[2]

Pharmacokinetics: Blood, urine, and fecal samples were collected for pharmacokinetic

analysis.[2]

Phase IIa Clinical Trial (NCT06263959) Methodology
Study Design: A randomized, double-blind, placebo-controlled study in CHB patients on

stable NA therapy.[3]

Inclusion Criteria: Males and females aged 35-65, HBeAg negative, with HBsAg levels

between 100 and 1500 IU/mL, and HBV DNA below the lower limit of quantification.[3]

Treatment Arms: Patients are randomized 4:1 to receive Gst-HG131 (at two different dose

levels) or placebo for either 28 days or 12 weeks.[3]

Primary Endpoint: Change from baseline in HBsAg levels.

Secondary Endpoint: Safety and tolerability, assessed by the number of participants with

adverse events.

Conclusion
Gst-HG131 is a promising novel HBV antigen inhibitor with a well-defined mechanism of action

targeting host factors PAPD5 and PAPD7. Preclinical studies have demonstrated its potent in

vitro and in vivo activity in reducing HBV antigens. Early clinical data from the Phase Ia trial in

healthy volunteers have established an acceptable safety and pharmacokinetic profile, and

preliminary results from the ongoing Phase IIa trial in CHB patients suggest good tolerability

and significant efficacy in reducing HBsAg levels. Further clinical investigation is warranted to

fully elucidate the therapeutic potential of Gst-HG131 as a component of a functional cure for

chronic hepatitis B.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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